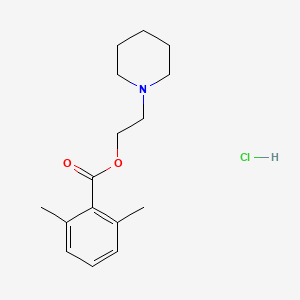![molecular formula C12H28P6 B14358264 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane CAS No. 91097-06-2](/img/no-structure.png)
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation makes the process efficient and potentially suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The isopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the rings.
Cyclopropenes: Used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
2,3,4,6-Tetra(propan-2-yl)bicyclo[31
Propriétés
| 91097-06-2 | |
Formule moléculaire |
C12H28P6 |
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
2,3,4,6-tetra(propan-2-yl)-1,2,3,4,5,6-hexaphosphabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H28P6/c1-9(2)13-14(10(3)4)17-16(12(7)8)18(17)15(13)11(5)6/h9-12H,1-8H3 |
Clé InChI |
NTEXQWXBSMFECK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P1P(P2P(P2P1C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








